molecular formula C9H13BO2 B156128 4-Isopropylphenylboronic acid CAS No. 16152-51-5

4-Isopropylphenylboronic acid

Cat. No. B156128
CAS RN: 16152-51-5
M. Wt: 164.01 g/mol
InChI Key: IAEUFBDMVKQCLU-UHFFFAOYSA-N
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Description

4-Isopropylphenylboronic acid is a derivative of phenylboronic acid, which is a key compound in organic synthesis and medicinal chemistry due to its ability to form stable covalent bonds with various substrates. While the provided papers do not directly discuss 4-isopropylphenylboronic acid, they do provide insights into the broader class of arylboronic acids and their derivatives, which share similar chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of arylboronic acid derivatives is a crucial aspect of their study. For instance, the synthesis of oligomeric derivatives of 4-isobutylphenyl-2-propionic acid, a compound structurally related to 4-isopropylphenylboronic acid, has been achieved via the imidazolide method, which is a common technique in the synthesis of boronic acid derivatives . Additionally, the synthesis of 4-(2-(diethylamino)ethyl)phenylboronic acid, another derivative, involves a multi-step process including reduction, acylation, and hydrolysis, starting from 4-bromophenylacetic acid . These methods highlight the versatility and adaptability of synthetic routes for arylboronic acid derivatives.

Molecular Structure Analysis

The molecular structure of arylboronic acids and their derivatives is characterized by the presence of a boron atom covalently bonded to an aromatic ring. The boron atom typically adopts a trigonal planar geometry when bonded to two hydroxyl groups, as seen in the supramolecular assemblies of phenylboronic acids . The molecular structure of a related compound, 4-isopropylidene-2,5,5-triphenyl-1,3-dioxa-4-azonia-2-bora-5-boratacyclopentane, reveals a nearly planar five-membered B—O—B—O—N ring with both trigonal planar and tetrahedral boron atoms . This structural information is relevant to understanding the reactivity and binding properties of 4-isopropylphenylboronic acid.

Chemical Reactions Analysis

Arylboronic acids are known for their role in various chemical reactions, particularly in the formation of carbon-nitrogen bonds. For example, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines, a reaction that is important for peptide synthesis . This demonstrates the potential utility of 4-isopropylphenylboronic acid in similar catalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of arylboronic acids are influenced by their molecular structure. For instance, the presence of ortho-substituents on the aromatic ring can affect the reactivity of the boronic acid, as seen in the catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, the oligomeric derivatives of 4-isobutylphenyl-2-propionic acid exhibit prolonged anti-inflammatory activity, which is a physical property that could be explored in the context of 4-isopropylphenylboronic acid . The synthesis of 4-iodophenylboronic acid and its role as an enhancer in chemiluminescent reactions further exemplifies the diverse chemical properties of arylboronic acids .

Scientific Research Applications

Supramolecular Assembly and Hydrogen Bonding

4-Isopropylphenylboronic acid plays a role in the design and synthesis of supramolecular assemblies. These assemblies involve the formation of hydrogen bonds between hetero N-atoms and –B(OH)2, as observed in various phenylboronic acids (Pedireddi & Seethalekshmi, 2004).

Electrochemical Sensing

The compound has been utilized in creating novel poly(4-vinylphenylboronic acid) functionalized nanosheets for electrochemical sensing. These nanosheets, combined with graphene oxide and polypyrrole, exhibit excellent sensing capabilities towards catechol and hydroquinone (Mao et al., 2017).

Spectroscopy Studies

4-Isopropylphenylboronic acid has been studied under different pH conditions using Surface-enhanced Raman spectroscopy (SERS). These studies reveal the structure changes of the compound in various pH environments, significant for detection applications (Su et al., 2017).

Fluorescent Sensing

A derivative of the compound, 4-carboxyphenylboronic acid, was used to create fluorescent carbon quantum dots for highly selective sensing of benzo[a]pyrene in water (Sun et al., 2021).

Structural Analysis in Crystal Engineering

4-Isopropylphenylboronic acid and its derivatives have been analyzed in the context of crystal engineering, exploring the isostructurality and structural landscape in molecular complexes (SeethaLekshmi et al., 2014).

Advanced Bio-Application

Phenylboronic acid-decorated polymeric nanomaterials, including derivatives of 4-isopropylphenylboronic acid, have been developed for advanced bio-applications such as in drug delivery systems and biosensors (Lan & Guo, 2019).

Catalysis in Organic Synthesis

Arylboronic acids, including 4-isopropylphenylboronic acid, have been utilized in catalytic reactions. For instance, they are involved in asymmetric conjugate additions to produce beta-aryl esters (Sakuma et al., 2000).

Intelligent Bio-Hydrogel Development

4-Isopropylphenylboronic acid has been used in the preparation of intelligent cellulose composite bio-hydrogels with responsive properties to glucose and pH, which have potential applications in various fields including medicine (Peng et al., 2018).

Coordination Polymers in Luminescence and Magnetic Properties

Lanthanide-based coordination polymers involving 4-carboxyphenylboronic acid, a related compound, have been developed. These polymers exhibit promising luminescent and magnetic properties (Fan et al., 2015).

Safety And Hazards

4-Isopropylphenylboronic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

(4-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEUFBDMVKQCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378485
Record name 4-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropylphenylboronic acid

CAS RN

16152-51-5
Record name 4-Isopropylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Isopropylbenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
K Umezawa, A Matsui, Y Nakamura… - … A European Journal, 2009 - Wiley Online Library
A new series of high‐performance fluorophores named Keio Fluors (KFL), which are based on borondipyrromethene (BODIPY), are reported. The KFL dyes cover a wide spectral range …
K Yamashita, Y Fujiwara… - The Journal of organic …, 2023 - ACS Publications
We describe an efficient method for benzylic C–H fluorination via sequential hydrogen-atom transfer (HAT) and oxidative radical-polar crossover utilizing the Ag(I)/Selectfluor system. …
Number of citations: 6 pubs.acs.org
ED Reinhart, RF Jordan - Organometallics, 2020 - ACS Publications
… The crude product was chromatographed on silica gel using EtOAc/CH 2 Cl 2 (0.5/9) to yield 3-amino-4-isopropylphenylboronic acid pinacol ester as a white solid. Yield: 2.89 g, 67.0%. …
Number of citations: 12 pubs.acs.org
AM Hamdy, NA Al-Masoudi, C Pannecouque… - RSC …, 2015 - pubs.rsc.org
… From 4-isopropylphenylboronic acid 6h (58 mg). Yield: 85 mg (84%) as a red solid; mp 83–85 C. H NMR (300 MHz, CDCl 3 ): δ 1.19 (d, J = 6.4 Hz, 6H, 2 × CH 3 ), 3.32 (s, 3H, CH 3 ), …
Number of citations: 8 pubs.rsc.org
JW Leahy, CA Buhr, HWB Johnson… - Journal of Medicinal …, 2012 - ACS Publications
… Deprotection under acidic conditions followed by coupling with 2,3-dichloropyrazine afforded 43, and a Suzuki–Miyaura cross-coupling with 4-isopropylphenylboronic acid provided the …
Number of citations: 55 pubs.acs.org
ML Malone, BM Paegel - ACS combinatorial science, 2016 - ACS Publications
DNA-encoded synthesis can generate vastly diverse screening libraries of arbitrarily complex molecules as long as chemical reaction conditions do not compromise DNA’s …
Number of citations: 175 pubs.acs.org
AM Hamdy, Z Khaddour, NA Al-Masoudi… - Bioorganic & Medicinal …, 2016 - Elsevier
Arylated coumarins were prepared by site-selective Suzuki–Miyaura cross-coupling reaction of the bis(triflate) of 4-methyl-6,7-dihydroxycoumarin. Triarylated coumarins were prepared …
Number of citations: 26 www.sciencedirect.com
CT McTernan, G De Bo, DA Leigh - Chem, 2020 - cell.com
… S20 (200 mg, 0.615 mmol) was taken up in dioxane (10 mL) with 4-isopropylphenylboronic acid (500 mg, 2.82 mmol, 4.6 eq.) and KOtBu (200 mg, 1.77 mmol, 3.0 eq.). The solution was …
Number of citations: 30 www.cell.com
J Biaco - 2017 - repository.library.cofc.edu
… The reaction with 4-isopropylphenylboronic acid showed no benzylic oxidation products. …
Number of citations: 2 repository.library.cofc.edu
SD Nielsen, GP Smith, M Begtrup, JL Kristensen - Tetrahedron, 2011 - Elsevier
The development of a new fluorous-tagged ammonia-equivalent for the synthesis of N-alkylated amino acids is described. The required building blocks were readily accessed in high …
Number of citations: 8 www.sciencedirect.com

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